molecular formula C14H12N4OS2 B2703446 1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034496-96-1

1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2703446
CAS RN: 2034496-96-1
M. Wt: 316.4
InChI Key: BBCYXIWYVRYIMW-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to have interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Anion Sensing

1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea and related compounds show potential in anion sensing. Thiourea-based chromoionophores like these can effectively bind with anions, leading to observable color changes in aprotic media, which is significant for analytical chemistry and biochemistry applications (Nishizawa, Kato, Hayashita, & Teramae, 1998).

Antimicrobial and Anticancer Agents

Derivatives of thiourea, similar to the mentioned compound, have shown promising results in the synthesis of antimicrobial and anticancer agents. For instance, compounds synthesized from pyridine and naphthyridine derivatives have been evaluated for their anti-tumor activities against various cell lines, demonstrating significant potential in medicinal chemistry (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Acetylcholinesterase Inhibitors

Flexible thiourea derivatives, similar in structure to the compound , have been developed as novel acetylcholinesterase inhibitors. These compounds are designed to interact with enzyme hydrophobic binding sites, showcasing potential for the treatment of diseases like Alzheimer’s (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Hydrogel Formation

Related urea compounds have been used to form hydrogels in various acids. The rheology and morphology of these gels can be tuned by altering the anion identity, which is crucial for material science and pharmaceutical applications (Lloyd & Steed, 2011).

properties

IUPAC Name

1-thiophen-2-yl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c19-14(18-12-4-2-8-21-12)17-9-10-13(16-6-5-15-10)11-3-1-7-20-11/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYXIWYVRYIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

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